molecular formula C15H14N4O3 B14546778 [5-(2-Azidophenyl)furan-2-yl](morpholin-4-yl)methanone CAS No. 62144-48-3

[5-(2-Azidophenyl)furan-2-yl](morpholin-4-yl)methanone

Cat. No.: B14546778
CAS No.: 62144-48-3
M. Wt: 298.30 g/mol
InChI Key: CSVORJFJNUEGIK-UHFFFAOYSA-N
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Description

5-(2-Azidophenyl)furan-2-ylmethanone: is an organic compound that features a furan ring substituted with an azidophenyl group and a morpholinyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Azidophenyl)furan-2-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azidophenyl group: This step involves the azidation of a phenyl ring, which can be carried out using sodium azide in the presence of a suitable catalyst.

    Attachment of the morpholinyl methanone group: This step involves the reaction of the furan derivative with morpholine and a carbonyl source, such as phosgene or a similar reagent.

Industrial Production Methods

Industrial production of 5-(2-Azidophenyl)furan-2-ylmethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would require careful control of reaction conditions, purification steps, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azido group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or furan ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives from the reduction of the azido group.

    Substitution: Various substituted phenyl or furan derivatives.

Scientific Research Applications

5-(2-Azidophenyl)furan-2-ylmethanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Azidophenyl)furan-2-ylmethanone involves its interaction with molecular targets, such as enzymes or receptors. The azido group can participate in bioorthogonal reactions, making the compound useful for labeling and tracking biological molecules. The furan ring and morpholinyl methanone group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(2-Azidophenyl)furan-2-ylmethanone: can be compared with similar compounds, such as:

    5-(2-Aminophenyl)furan-2-ylmethanone: Similar structure but with an amino group instead of an azido group.

    5-(2-Nitrophenyl)furan-2-ylmethanone: Contains a nitro group instead of an azido group.

    5-(2-Hydroxyphenyl)furan-2-ylmethanone: Features a hydroxy group instead of an azido group.

The uniqueness of 5-(2-Azidophenyl)furan-2-ylmethanone lies in its azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications.

Properties

CAS No.

62144-48-3

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

[5-(2-azidophenyl)furan-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H14N4O3/c16-18-17-12-4-2-1-3-11(12)13-5-6-14(22-13)15(20)19-7-9-21-10-8-19/h1-6H,7-10H2

InChI Key

CSVORJFJNUEGIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=CC=CC=C3N=[N+]=[N-]

Origin of Product

United States

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